molecular formula C12H12O B183501 2-Phenyl-2-cyclohexen-1-one CAS No. 4556-09-6

2-Phenyl-2-cyclohexen-1-one

Cat. No.: B183501
CAS No.: 4556-09-6
M. Wt: 172.22 g/mol
InChI Key: QBKAQTWEICLWHV-UHFFFAOYSA-N
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Description

2-Phenyl-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

4556-09-6

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C12H12O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2

InChI Key

QBKAQTWEICLWHV-UHFFFAOYSA-N

SMILES

C1CC=C(C(=O)C1)C2=CC=CC=C2

Canonical SMILES

C1CC=C(C(=O)C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 4.97 g (19.6 mmole) of 2-bromo-6-phenylcyclohexanone in 120 mL of di-n-butyl ether was heated at 175° C. for 7 hours, at which point evolution of gaseous HBr had essentially ceased. The mixture was concentrated in vacuo and the residue purified by flash chromatography with 75:25 methylene chloride: hexanes to provide 2.69 g (80%) of a white solid.
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80%

Synthesis routes and methods II

Procedure details

When phenylmagnesium bromide (a) or phenyllithium (b) is used in place of 3-pyridylmagnesium bromide, the phenylcarbinol enol ether 13 arises (Scheme 3). This is refluxed with acetic anhydride (c) or dehydrated with phosphorous oxychloride and pyridine (d) and hydrolyzed with aqueous hydrochloric acid (e) to give 2-phenyl-2-cyclohexenone (14). Reduction of 14 with sodium borohydride and cerium chloride in methanol (f) provides the allylic alcohol 15 which is dehydrated (d) to 2-phenyl-1,3-cyclohexadiene 16. Reaction of 16 with tertiary butyl nitrosoformate (2) as in Scheme 1, provides the Diels-Alder cycloadduct 17, which can be converted in four steps to (±) exo-2-phenyl-7-azabicyclo[2.2.1]heptane (18), the phenyl analog of epibatidine. ##STR6##
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phenylcarbinol enol ether
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